molecular formula C10H15BrN2 B1401098 [(5-Bromopyridin-2-yl)methyl](tert-butyl)amine CAS No. 1406786-33-1

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

Cat. No. B1401098
M. Wt: 243.14 g/mol
InChI Key: LVPVGDVGGWEWMY-UHFFFAOYSA-N
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Description

The compound (5-Bromopyridin-2-yl)methylamine is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .


Synthesis Analysis

The synthesis of (5-Bromopyridin-2-yl)methylamine involves the reaction of 5-Bromo-pyridine-2-carbonitrile with di-tert-butyl dicarbonate and sodium borohydride in methanol at 0° C . The mixture is then stirred at room temperature .


Molecular Structure Analysis

The molecular structure of (5-Bromopyridin-2-yl)methylamine is represented by the linear formula C11H15BrN2O2 . The InChI code for this compound is 1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)9-6-5-8(12)7-13-9/h5-7H,1-4H3 .


Chemical Reactions Analysis

The compound (5-Bromopyridin-2-yl)methylamine has been used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromo­pyridinium 3-amino­benzoate salt .


Physical And Chemical Properties Analysis

The compound (5-Bromopyridin-2-yl)methylamine has a molecular weight of 287.16 . It is recommended to be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Synthesis of Novel Heterocyclic Compounds

    • Field : Medicinal Chemistry
    • Application : A pyrimidine moiety, which exhibits a wide range of pharmacological activities, has been used in the design of privileged structures in medicinal chemistry . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
    • Method : The synthesis involved the preparation of libraries of novel heterocyclic compounds with potential biological activities .
    • Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds 12m and 12q showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
  • Suzuki Cross-Coupling Reaction

    • Field : Organic Chemistry
    • Application : The Suzuki cross-coupling reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds .
    • Method : This involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate in the presence of a base .
    • Results : The reaction is widely used in the synthesis of fine chemicals, pharmaceuticals, and polymeric materials .
  • Synthesis of Pyridine-Based Derivatives

    • Field : Medicinal Chemistry
    • Application : The study describes the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reactions .
    • Method : The Suzuki cross-coupling reactions of 5-bromo-2-methylpyridin-3-amine and N - [5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids were used .
    • Results : The novel pyridine derivatives were synthesized in moderate to good yield .
  • Labeling of Model Reducing-End Oligosaccharides

    • Field : Biochemistry
    • Application : 2-Amino-5-bromopyridine is used for labeling of model reducing-end oligosaccharides via reductive amination .
    • Method : The compound is used to study the hydrogen-bonding patterns in the 2-amino-5-bromopyridine benzoic acid (1/1) cocrystal .
    • Results : The study provides insights into the hydrogen-bonding patterns .
  • Synthesis of Polycyclic Azaarenes

    • Field : Organic Chemistry
    • Application : 2-Amino-5-bromopyridine is used for the synthesis of polycyclic azaarenes .
    • Method : The specific method of synthesis is not mentioned .
    • Results : The study provides a method for the synthesis of polycyclic azaarenes .
  • Potential Inhibitors of SARS-CoV-2
    • Field : Medicinal Chemistry
    • Application : Ethyl 3-((5-Bromopyridin-2-yl)Imino)Butanoate Analogues have been studied as potential inhibitors of SARS-CoV-2 .
    • Method : The study involved Molecular Dynamics Simulation, QSAR, DFT, Molecular Docking, ADMET, and Synthesis .
    • Results : The study provided insights into the potential of these analogues as inhibitors of SARS-CoV-2 .

Safety And Hazards

The safety information for (5-Bromopyridin-2-yl)methylamine includes the following hazard statements: H302-H315-H317-H319-H335 . The precautionary statements include P261-P280-P305+P351+P338 .

properties

IUPAC Name

N-[(5-bromopyridin-2-yl)methyl]-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-10(2,3)13-7-9-5-4-8(11)6-12-9/h4-6,13H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVPVGDVGGWEWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(5-Bromopyridin-2-yl)methyl](tert-butyl)amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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